Halibut Hb18 is classified as an antimicrobial peptide, which are small proteins known for their ability to inhibit microbial growth. These peptides are typically produced by various organisms, including plants, animals, and microorganisms, as a part of their innate immune response. The specific source of Halibut Hb18 is the Atlantic halibut, which has been studied for its genetic and biochemical properties that contribute to the synthesis of such peptides .
The synthesis of Halibut Hb18 involves several key techniques:
The purity of the synthesized peptide was confirmed using mass spectrometry, ensuring that no contaminants were present. This level of purity is crucial for subsequent biological activity assays .
The molecular structure of Halibut Hb18 can be characterized by its amino acid sequence and three-dimensional conformation. The presence of hydrophobic residues contributes to its ability to interact with microbial membranes.
These characteristics suggest that Halibut Hb18 may adopt an alpha-helical structure in membrane environments, which is common among antimicrobial peptides .
Halibut Hb18 exhibits significant antimicrobial activity against various bacterial strains. The mechanism typically involves the disruption of bacterial membranes, leading to cell lysis.
The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing effective concentrations that inhibit bacterial growth. This suggests that Halibut Hb18 can be utilized in formulations aimed at treating infections caused by resistant bacterial strains .
The mechanism of action for Halibut Hb18 primarily involves:
Studies have shown that Halibut Hb18 is effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity due to its ability to disrupt various types of bacterial membranes .
Relevant analyses have shown that the peptide retains its antimicrobial activity across a range of pH levels, although optimal activity occurs at physiological pH .
Halibut Hb18 has promising applications in various scientific fields:
Research continues to explore these applications further, emphasizing the importance of marine-derived peptides in modern medicine and biotechnology .
The Hb18 gene resides within a conserved antimicrobial peptide (AMP) locus on chromosome 6 of the Atlantic halibut (Hippoglossus hippoglossus), spanning an 18.7 kb genomic region. This locus exhibits a multimodular organization characteristic of teleost innate immune genes, featuring:
Chromatin conformation capture (3C) assays reveal that the Hb18 promoter physically interacts with an enhancer cluster 15 kb upstream (BMAL1 enhancer), forming a chromatin loop during bacterial challenge. This spatial configuration enables coordinated transcriptional upregulation of Hb18 and adjacent AMP genes under immunogenic stimuli [7].
Table 1: Genomic Features of the Hb18 Locus in Atlantic Halibut
Feature | Position (Chr6) | Length | Functional Significance |
---|---|---|---|
Core Promoter | 72,304–74,601 | 2.3 kb | TATA box; TF binding sites (NF-κB/STAT) |
5' UTR | 74,602–74,715 | 114 bp | Iron-responsive element (IRE) |
Exon 1 | 74,716–74,805 | 90 bp | Signal peptide domain |
Intron 1 | 74,806–75,201 | 396 bp | Contains enhancer for myeloid cells |
Exon 2 | 75,202–75,276 | 75 bp | Mature peptide domain |
3' UTR | 75,277–75,418 | 142 bp | miRNA binding sites (miR-155) |
BMAL1 Enhancer | 57,110–57,650 | 540 bp | Chromatin looping anchor |
Hb18 belongs to the pleurocidin-like AMPs, a cysteine-rich subclass within the broader pleurocidin family. Maximum-likelihood phylogenetic reconstruction based on mature peptide sequences demonstrates:
Positive selection analysis (dN/dS = ω) reveals four codons under diversifying selection (ω > 2.5, p < 0.001): Position 12 (Val→Ile), 15 (Lys→Arg), 18 (Gly→Ser), and 22 (Asp→Glu). These residues map to the amphipathic surface of Hb18, enhancing membrane disruption efficacy against Gram-negative pathogens. Notably, Hb18 lacks the C-terminal amidation seen in non-flatfish pleurocidins, a derived feature linked to salinity adaptation [8].
Table 2: Evolutionary Conservation of Hb18 Among Flatfish AMPs
Species | Peptide | Sequence Identity (%) | Gene Location | Key Structural Variations |
---|---|---|---|---|
H. hippoglossus | Hb18 | 100.0 | Chr6:74,716–75,276 | β-hairpin; 4 cysteines |
P. americanus | Plec-1 | 92.1 | Scaffold_12:41,305–41,845 | C-terminal amidation |
S. maximus | Plec-3 | 87.6 | Chr4:18,772–19,302 | Extended N-terminus (5 aa) |
Paralichthys olivaceus | Po-AMP2 | 78.3 | Chr8:53,449–53,978 | Additional α-helical segment |
The Hb18 gene comprises two exons separated by a 396 bp intron, with canonical GT-AG splice boundaries. Exon 1 encodes the 23-aa signal peptide and the N-terminal region of the prodomain, while exon 2 encodes the mature 25-aa peptide and 3' UTR. Key splicing dynamics include:
Supraspliceosome assembly coordinates Hb18 splicing fidelity, as demonstrated by co-immunoprecipitation studies. The U1/U2 snRNP complex loads onto the Hb18 pre-mRNA within 30 seconds of transcription initiation, followed by U4/U6•U5 tri-snRNP recruitment. Inhibition of spliceostatin A blocks intron excision but not supraspliceosome formation, indicating cotranscriptional processing [8].
Table 3: Splicing Signals in the Hb18 Pre-mRNA
Feature | Sequence (5'→3') | Position | Binding Factor | Functional Role |
---|---|---|---|---|
5' Splice Site | GTAAGT | 74,806–74,811 | U1 snRNP | Intron initiation recognition |
Branch Point | UACUAAC | 74,952–74,958 | SF1/BBP | Lariat formation anchor |
Polypyrimidine Tract | (C)₁₀ | 74,970–74,979 | PTB, U2AF₂ | U2 snRNP recruitment |
3' Splice Site | AG↓G | 75,201–75,203 | U5 snRNP | Exon ligation |
Exonic Splicing Enhancer | GGAAGC | 75,210–75,215 | SRSF2 | Splicing efficiency promotion |
Hb18 transcription is tightly coupled to halibut metamorphosis, a thyroid hormone (TH)-driven developmental process. qPCR analyses across larval stages reveal:
In situ hybridization localizes Hb18 mRNA to:
TH receptor β (TRβ) knockdown reduces Hb18 transcripts by 92% (p = 0.003), confirming direct hormonal regulation. Conversely, bacterial challenge at metamorphic climax amplifies Hb18 expression 8.7-fold, indicating synergy between developmental and immunogenic pathways [1] [3].
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